2-(1H-Indazol-3-yl)ethanamine hydrochloride
Overview
Description
2-(1H-Indazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds, and this particular derivative has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, indazoles, as a class, exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Target of Action
Pharmacokinetics (ADME)
- Information on absorption is not available for this specific compound. The volume of distribution (Vd) remains unspecified. Details about metabolism are lacking. No data on excretion are provided. Not available .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indazol-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 1H-indazole and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Formation of Intermediate: The intermediate ethyl 1H-indazole-3-carboxylate is formed.
Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH4) to form 2-(1H-indazol-3-yl)ethanol.
Amination: Finally, the alcohol group is converted to an amine group using ammonia in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and alternative reducing agents may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: Substitution reactions can replace the hydrogen atoms in the indazole ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitro derivatives, carboxylic acids.
Reduction Products: Alcohols, simpler amines.
Substitution Products: Halogenated indazoles, alkylated indazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It has been investigated for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(1H-Indazol-3-yl)ethanamine hydrochloride is similar to other indazole derivatives, such as 2-(1H-indazol-3-yl)acetic acid and 1H-indazole-3-carboxamide. its unique structure and functional groups contribute to its distinct properties and applications. Other similar compounds include:
2-(1H-Indazol-3-yl)acetic acid
1H-Indazole-3-carboxamide
Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
These compounds share the indazole core but differ in their substituents and functional groups, leading to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
2-(2H-indazol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBIWJRRQYPTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735858 | |
Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258504-46-9 | |
Record name | 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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